1-Ethynyl-1-(methoxymethyl)cyclopropane
Description
Contextualization of Cyclopropane (B1198618) Derivatives in Contemporary Organic Synthesis and Chemical Research
Cyclopropane derivatives are far more than mere chemical curiosities; they are versatile and powerful building blocks in the toolkit of synthetic organic chemists. acs.org The inherent ring strain of the three-membered ring, approximately 27.5 kcal/mol, imparts unique chemical reactivity that is not observed in larger carbocycles. unl.pt This strain energy can be strategically released in a variety of ring-opening reactions, providing access to a diverse array of acyclic and heterocyclic structures.
In contemporary organic synthesis, cyclopropanes are frequently employed in reactions such as:
Ring-opening reactions: Under the influence of electrophiles, nucleophiles, or radical initiators, the cyclopropane ring can be selectively cleaved to afford 1,3-difunctionalized compounds.
Rearrangements: Cyclopropane derivatives can undergo a variety of fascinating rearrangements, including vinylcyclopropane-cyclopentene and divinylcyclopropane-cycloheptadiene rearrangements, which are powerful tools for the construction of five- and seven-membered rings.
Cycloadditions: The π-character of the cyclopropane bonds allows them to participate in cycloaddition reactions, acting as three-carbon synthons.
The utility of cyclopropanes is further enhanced by the introduction of activating substituents. Donor-acceptor substituted cyclopropanes, for instance, are particularly valuable as the electronic effects of the substituents facilitate ring cleavage and increase the versatility of the resulting products. acs.org This has led to their widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials. unl.ptbeilstein-journals.orgnih.gov The ability to construct complex molecular frameworks from relatively simple cyclopropane precursors underscores their importance in modern synthetic strategies.
| Type of Transformation | Description | Synthetic Utility |
| Ring-Opening Reactions | Cleavage of the three-membered ring to form 1,3-difunctionalized products. | Access to acyclic and heterocyclic compounds. |
| Rearrangement Reactions | Isomerization to larger ring systems (e.g., cyclopentenes, cycloheptadienes). | Construction of five- and seven-membered rings. |
| Cycloaddition Reactions | Participation as a three-carbon component in cycloaddition reactions. | Formation of larger carbocyclic and heterocyclic systems. |
Strategic Significance of Ethynyl (B1212043) and Methoxymethyl Functionalities in Advanced Molecular Design and Chemical Transformations
The strategic incorporation of specific functional groups is a key element of molecular design. The ethynyl and methoxymethyl groups present in 1-Ethynyl-1-(methoxymethyl)cyclopropane (B6154925) each contribute significantly to the molecule's reactivity and synthetic potential.
The Ethynyl Group:
The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis. wikipedia.org Its key features include:
Acidity of the Terminal Proton: The terminal alkyne proton is weakly acidic (pKa ≈ 25), allowing for deprotonation to form a potent acetylide nucleophile. sci-hub.se This nucleophile can participate in a wide range of carbon-carbon bond-forming reactions, such as additions to carbonyls and epoxides, and transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling). nbinno.com
Linear Geometry: The sp-hybridization of the alkyne carbons results in a linear geometry, which can be used to introduce rigidity and control the spatial orientation of molecular fragments. sci-hub.se
Reactivity of the Triple Bond: The π-bonds of the alkyne are susceptible to a variety of addition reactions, including hydrogenation, halogenation, and hydration. It can also participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). sci-hub.se
The ethynyl group is considered a privileged structure in medicinal chemistry, often acting as a bioisostere for other functional groups and contributing to the binding affinity of drug candidates. sci-hub.se
The Methoxymethyl (MOM) Group:
The methoxymethyl group (–CH₂OCH₃) is most commonly employed as a protecting group for alcohols and other functional groups with acidic protons. wikipedia.orgadichemistry.comfiveable.me Its strategic importance lies in its ability to mask a reactive site while other chemical transformations are carried out on the molecule.
Key characteristics of the MOM group include:
Stability: The MOM ether is stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing conditions. adichemistry.com
Introduction and Removal: It can be readily introduced using reagents like methoxymethyl chloride (MOMCl) in the presence of a base. adichemistry.com Deprotection is typically achieved under acidic conditions, regenerating the original alcohol. wikipedia.orgadichemistry.com
The presence of both the ethynyl and methoxymethyl groups in this compound creates a molecule with orthogonal reactivity, where each functional group can be manipulated independently, allowing for complex and sequential synthetic transformations.
| Functional Group | Key Features | Common Reactions |
| Ethynyl (–C≡CH) | Acidic terminal proton, linear geometry, reactive π-bonds. | Nucleophilic addition, cross-coupling, cycloaddition, addition reactions. |
| Methoxymethyl (–OCH₂OCH₃) | Stable acetal (B89532) linkage. | Used as a protecting group for alcohols; introduced with MOMCl, removed with acid. |
Current Research Frontiers and Opportunities in the Chemistry of this compound
The unique combination of a strained ring and two versatile functional groups in this compound opens up numerous avenues for further research. While specific studies on this exact molecule are not extensively documented in the provided search results, its structure suggests several promising areas of investigation.
One major frontier lies in the exploration of its reactivity in tandem or cascade reactions . For example, a reaction could be initiated at the ethynyl group, followed by a rearrangement or ring-opening of the cyclopropane ring. The methoxymethyl group could serve as a directing group or be removed at a later stage to reveal a reactive hydroxyl functionality.
Another area of opportunity is in the synthesis of complex molecular scaffolds . The rigid, linear nature of the ethynyl group combined with the three-dimensional character of the cyclopropane ring could be exploited to create novel molecular architectures for applications in materials science and medicinal chemistry. For instance, it could serve as a key building block for the synthesis of conformationally constrained peptidomimetics or as a precursor to novel polymers.
Furthermore, the development of stereoselective syntheses of this compound and its derivatives would be of great value. Enantiomerically pure cyclopropanes are highly sought after in drug discovery, and methods to control the stereochemistry of this versatile building block would significantly expand its utility. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-ethynyl-1-(methoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10O/c1-3-7(4-5-7)6-8-2/h1H,4-6H2,2H3 |
InChI Key |
MYRYSEVPNJYWFA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC1)C#C |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 1 Ethynyl 1 Methoxymethyl Cyclopropane
Ring-Opening and Rearrangement Reactions of the Cyclopropane (B1198618) Core
The high ring strain of the cyclopropane ring in 1-Ethynyl-1-(methoxymethyl)cyclopropane (B6154925) makes it a prime candidate for various ring-opening and rearrangement reactions. These transformations can be initiated by thermal, photochemical, acidic, or metallic reagents, leading to a diverse range of molecular architectures.
Thermal Rearrangements: Computational studies on 1-ethynyl-2-methylcyclopropane suggest that thermal activation can lead to complex rearrangements. nih.govmetu.edu.trresearchgate.net By analogy, heating this compound would likely induce homolytic cleavage of a C-C bond in the strained cyclopropane ring, generating a diradical intermediate. This intermediate could then undergo a series of rearrangements. One plausible pathway is an analogue of the vinylcyclopropane (B126155) rearrangement, where the ethynyl (B1212043) group participates in the electronic reorganization. This could potentially lead to the formation of five-membered ring systems. The exact nature of the products would be influenced by the reaction temperature and the substitution pattern.
Photochemical Rearrangements: Photochemical activation of cyclopropane-containing molecules can also lead to unique rearrangements. rsc.orgbaranlab.org Upon irradiation, this compound could be excited to a singlet or triplet state, followed by ring-opening to a diradical intermediate. The fate of this photo-generated intermediate would depend on the specific photochemical conditions, including the wavelength of light and the presence of photosensitizers. Potential reaction pathways could include cis-trans isomerization (if applicable), fragmentation, or intramolecular cycloadditions.
Illustrative data on the thermal rearrangement of a related vinylcyclopropane is presented in the table below.
| Substrate | Conditions | Product(s) | Yield (%) |
| 1-Vinyl-2-methylcyclopropane | 350 °C | 3-Methylcyclopentene, 4-Methylcyclopentene | - |
| 1-Isopropenyl-2-methylcyclopropane | 300 °C | 3,4-Dimethylcyclopentene | - |
Note: This table is for illustrative purposes and shows the general outcome of vinylcyclopropane rearrangements. Specific data for this compound is not available.
The cyclopropane ring in this compound is susceptible to cleavage under acidic conditions, a reaction driven by the relief of ring strain. Both Brønsted and Lewis acids can catalyze this process, leading to the formation of carbocationic intermediates that can be trapped by nucleophiles. uni-regensburg.denih.govnih.govresearchgate.netnih.govresearchgate.netkhanacademy.org
Brønsted Acid-Catalyzed Ring Opening: In the presence of a Brønsted acid (e.g., HCl, H₂SO₄), the cyclopropane ring can be protonated. For an unsymmetrically substituted cyclopropane like the title compound, protonation is expected to occur at the carbon atom that leads to the most stable carbocation. The presence of the methoxymethyl group, an oxygen-containing substituent, could direct protonation to an adjacent carbon, leading to a stabilized oxonium ion intermediate or a β-carbocation. The ethynyl group can also influence the regioselectivity of protonation through electronic effects. The resulting carbocation would then be attacked by a nucleophile present in the reaction medium (e.g., the conjugate base of the acid, water, or an alcohol solvent) to yield a ring-opened product.
Lewis Acid-Mediated Ring Opening: Lewis acids (e.g., BF₃, AlCl₃, TiCl₄) can coordinate to the oxygen atom of the methoxymethyl group, enhancing the electrophilicity of the cyclopropane ring and facilitating its opening. uni-regensburg.denih.govnih.govresearchgate.netnih.gov This coordination would polarize the C-C bonds of the ring, making them more susceptible to nucleophilic attack. The regioselectivity of the ring opening would be dictated by both steric and electronic factors, with the nucleophile typically attacking at one of the carbons of the bond opposite to the point of Lewis acid coordination. This approach is often used in stereoselective synthesis to generate functionalized acyclic compounds.
A summary of expected outcomes from acid-catalyzed ring-opening is provided in the table below.
| Catalyst Type | Proposed Intermediate | Potential Product Type |
| Brønsted Acid | Carbocation | Acyclic halo-, hydroxy-, or alkoxy-functionalized alkyne |
| Lewis Acid | Lewis acid-ether complex | Ring-opened product from nucleophilic attack |
The electronic nature of the substituents on the cyclopropane ring dictates its susceptibility to nucleophilic or electrophilic attack.
Nucleophilic Attack: For nucleophilic attack to occur directly on the cyclopropane ring, the ring must be activated by electron-withdrawing groups. researchgate.netnih.govlnu.edu.cnresearchgate.netnih.govresearchgate.netrsc.orgscispace.com In this compound, the methoxymethyl group is electron-donating, and the ethynyl group is generally considered to be weakly electron-withdrawing or neutral in this context. Therefore, direct nucleophilic attack on the cyclopropane ring is generally unfavorable unless the ethynyl group is further functionalized with a strong electron-withdrawing group. However, nucleophilic ring-opening can be achieved under Lewis base catalysis, where the base interacts with an activating group to induce ring cleavage. lnu.edu.cn
Electrophilic Attack: The cyclopropane ring possesses some degree of π-character and can react with strong electrophiles. dalalinstitute.com Electrophilic addition to the cyclopropane ring of this compound would proceed via a corner- or edge-protonated (or complexed) intermediate, leading to a carbocation that is subsequently trapped by a nucleophile. The regioselectivity of the initial electrophilic attack would be influenced by the directing effects of the methoxymethyl and ethynyl substituents. For example, reaction with halogens (e.g., Br₂) could lead to 1,3-dihalogenated ring-opened products.
The strained C-C bonds of the cyclopropane ring can be cleaved by radical species. nih.govrsc.orgmdpi.com Radical-mediated transformations of this compound could be initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or via photoredox catalysis. nih.gov The addition of a radical to the cyclopropane ring would generate a cyclopropylcarbinyl radical. This type of radical is known to undergo rapid ring-opening to a more stable homoallylic radical. The resulting radical could then participate in subsequent radical chain reactions, such as hydrogen atom abstraction or addition to another molecule. The presence of the ethynyl group could also provide a site for initial radical attack.
Transition metal complexes are powerful tools for the activation and transformation of cyclopropanes. nih.govnih.govrsc.orgnih.govpitt.edursc.orgresearchgate.net These reactions often proceed through the oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, including reductive elimination, β-hydride elimination, or insertion of other molecules, leading to a wide range of products.
For this compound, transition metal catalysis could lead to several interesting outcomes:
C-C Bond Activation: A low-valent transition metal (e.g., Rh(I), Pd(0), Ni(0)) could insert into one of the C-C bonds of the cyclopropane ring. The regioselectivity of this insertion would be influenced by the substituents.
Ring Expansion: The resulting metallacyclobutane could undergo insertion of a π-system, such as an alkyne or an alkene, leading to the formation of larger rings (e.g., cyclopentanes or cyclohexanes). The ethynyl group of the substrate itself could potentially participate in an intramolecular insertion reaction.
The table below summarizes potential transition metal-catalyzed reactions.
| Metal Catalyst | Reaction Type | Potential Product(s) |
| Rh(I) | [3+2] Cycloaddition with an alkene | Substituted cyclopentane |
| Pd(0) | Ring-opening/Cross-coupling | Functionalized acyclic alkyne |
| Ni(0) | Cycloaddition with an alkyne | Substituted cyclopentadiene |
Reactivity and Functionalization of the Ethynyl Group
The terminal ethynyl group in this compound is a versatile functional handle that can undergo a variety of transformations characteristic of alkynes. chemrxiv.orgchemrxiv.orgmdpi.comnih.gov
Acidity and Deprotonation: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base (e.g., organolithium reagents, Grignard reagents) to form a cyclopropylacetylide anion. This nucleophilic species can then react with a range of electrophiles, such as aldehydes, ketones, alkyl halides, and epoxides, to form new carbon-carbon bonds. This provides a powerful method for elaborating the molecular structure.
Hydration and Hydrofunctionalization: The triple bond can undergo hydration in the presence of a mercury(II) catalyst and acid to yield a methyl ketone via an enol intermediate (Markovnikov addition). Anti-Markovnikov hydration to form an aldehyde can be achieved through a hydroboration-oxidation sequence. Other hydrofunctionalization reactions, such as hydrohalogenation and hydroamination, are also possible.
Cycloaddition Reactions: The ethynyl group is an excellent dienophile and dipolarophile and can participate in various cycloaddition reactions. For example, it can undergo [4+2] cycloaddition (Diels-Alder reaction) with dienes to form cyclohexadiene derivatives and [3+2] cycloaddition with azides (Huisgen cycloaddition, often catalyzed by copper(I) in "click chemistry") to form triazoles. chemrxiv.orgchemrxiv.orgmdpi.comnih.gov
Coupling Reactions: The terminal alkyne can participate in various transition metal-catalyzed coupling reactions, such as the Sonogashira coupling with aryl or vinyl halides to form substituted alkynes, and the Glaser coupling to form a symmetrical 1,3-diyne.
A summary of the reactivity of the ethynyl group is presented in the table below.
| Reaction Type | Reagent(s) | Product Functional Group |
| Deprotonation-Alkylation | 1. n-BuLi, 2. R-X | Internal alkyne |
| Hydration (Markovnikov) | H₂SO₄, HgSO₄, H₂O | Methyl ketone |
| Hydroboration-Oxidation | 1. BH₃, 2. H₂O₂, NaOH | Aldehyde |
| [3+2] Cycloaddition | R-N₃, Cu(I) catalyst | 1,2,3-Triazole |
| Sonogashira Coupling | Ar-X, Pd catalyst, CuI | Aryl-substituted alkyne |
Pericyclic Reactions: Cycloadditions (e.g., [2+2], [4+2], 1,3-Dipolar Cycloadditions, Click Chemistry)
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of transformations in organic synthesis. wikipedia.orglibretexts.org The ethynyl group of this compound serves as a dienophile or dipolarophile in various cycloaddition reactions.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions involve the reaction of two alkene (or alkyne) moieties to form a cyclobutane (B1203170) (or cyclobutene) ring. youtube.com While thermally disallowed, these reactions can be initiated by UV light, which excites an electron to a higher energy molecular orbital, thus allowing the reaction to proceed through a concerted mechanism. youtube.com For this compound, a photochemical [2+2] cycloaddition with an alkene would yield a cyclobutene (B1205218) derivative. The steric hindrance at the quaternary center of the cyclopropane may influence the facial selectivity of the approach of the alkene.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. nih.govlibretexts.org The ethynyl group of this compound can act as a dienophile. Due to the triple bond, the initial product is a cyclohexadiene derivative. The reaction is typically thermally promoted and its rate is influenced by the electronic nature of both the diene and the dienophile. libretexts.org The electron-donating nature of the methoxymethyl group and the cyclopropyl (B3062369) ring may slightly decrease the reactivity of the alkyne as a dienophile, which generally favors electron-withdrawing substituents. High temperatures or the use of Lewis acid catalysts may be required to facilitate this transformation. mdpi.com
1,3-Dipolar Cycloadditions: These reactions are a versatile method for the synthesis of five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile (in this case, the alkyne). wikipedia.orgorganic-chemistry.orgnih.gov The reaction is a concerted, stereospecific process. organic-chemistry.org The ethynyl group of this compound is expected to react with a variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to yield the corresponding triazoles, isoxazoles, and isoxazolines, respectively. wikipedia.orgyoutube.comyoutube.com The regioselectivity of the addition (i.e., the orientation of the dipole relative to the alkyne) is governed by both electronic and steric factors. wikipedia.org
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," known for its high efficiency, regioselectivity, and mild reaction conditions. wikipedia.orgresearchgate.netnih.govtaylorfrancis.comnih.gov This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.org The terminal alkyne of this compound makes it an ideal substrate for CuAAC reactions, allowing for its conjugation to a wide array of molecules bearing an azide (B81097) functionality.
| Reaction Type | Reactant | Expected Product | Key Features |
|---|---|---|---|
| [2+2] Cycloaddition | Alkene (photochemical) | Cyclobutene derivative | Requires UV irradiation; stereochemistry dependent on reaction conditions. |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Cyclohexadiene derivative | Thermally promoted; may require harsh conditions or Lewis acid catalysis. |
| 1,3-Dipolar Cycloaddition | Azide | Triazole derivative | Forms a five-membered heterocycle; regioselectivity is a key consideration. |
| Click Chemistry (CuAAC) | Azide with Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | Highly efficient and regioselective; mild reaction conditions. |
Metal-Catalyzed Transformations (e.g., Hydration, Hydroamination, Carbometallation)
The ethynyl group is susceptible to a variety of metal-catalyzed transformations, which can lead to the formation of new carbon-carbon and carbon-heteroatom bonds.
Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) or gold(I) salts, would initially form an enol that would tautomerize to the corresponding methyl ketone. This reaction would convert the ethynylcyclopropane moiety into an acetylcyclopropane derivative.
Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals, including gold, platinum, and ruthenium. The regioselectivity of this reaction (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the catalyst and the substrate. The resulting enamines or imines can be valuable synthetic intermediates.
Carbometallation: This reaction involves the addition of an organometallic reagent across the alkyne. For instance, carbocupration followed by quenching with an electrophile would lead to the stereoselective formation of a trisubstituted alkene. The regioselectivity of the carbometallation would be influenced by the steric and electronic properties of the cyclopropyl and methoxymethyl substituents.
Polymerization Reactions Involving the Ethynyl Moiety
Terminal alkynes can undergo polymerization through various mechanisms, including those catalyzed by transition metals. The polymerization of ethynylcyclopropane derivatives could potentially lead to polymers with interesting properties, incorporating the rigid cyclopropane unit into the polymer backbone or as a pendant group. The steric bulk of the 1,1-disubstituted cyclopropane might hinder polymerization, potentially favoring the formation of oligomers over high molecular weight polymers.
Transformations and Stability of the Methoxymethyl Ether Functionality
The methoxymethyl (MOM) ether is a common protecting group for alcohols due to its stability under a range of conditions. wikipedia.org
Selective Cleavage and Deprotection Strategies
The MOM group is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. wikipedia.org A variety of reagents can be employed for the deprotection of MOM ethers, with the choice of reagent often dictated by the presence of other acid-sensitive functional groups in the molecule. ingentaconnect.comtandfonline.comeurekaselect.comresearchgate.net For this compound, a key challenge would be the selective cleavage of the MOM ether without inducing the opening or rearrangement of the strained cyclopropane ring, which can also be acid-sensitive. Milder acidic conditions or the use of specific Lewis acids would be necessary to achieve this selectivity. acs.orgnih.gov
| Reagent | Conditions | Selectivity Considerations |
|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane, 0 °C to rt | Strong acid, may affect the cyclopropane ring. |
| p-Toluenesulfonic acid (p-TsOH) | Methanol, reflux | Can be effective, but heat may promote side reactions. eurekaselect.com |
| Magnesium bromide (MgBr₂) | Diethyl ether, rt | Milder Lewis acid, may offer better selectivity. |
| Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) | Isopropanol, reflux | Reported for selective deprotection. ingentaconnect.com |
| CBr₄/PPh₃ | Aprotic solvent, 40 °C | Avoids the generation of strong protic acid. tandfonline.com |
Functional Group Interconversions of the Methoxymethyl Ether
While less common than deprotection, the MOM ether can potentially be converted into other functional groups. For instance, treatment with certain Lewis acids in the presence of an alternative nucleophile could lead to the formation of other ethers. nih.govthieme-connect.de However, such transformations are often challenging and may not be high-yielding. More commonly, the MOM group is removed to reveal the free hydroxyl group, which can then be transformed into a wide range of other functionalities, such as esters, halides, or other ether groups, through standard organic transformations. fiveable.meub.eduvanderbilt.eduimperial.ac.uk
Synergistic and Antagonistic Effects of Substituents on Compound Reactivity
This combination of a donor (cyclopropyl) and an acceptor-like (ethynyl) group at the same carbon atom classifies this as a donor-acceptor cyclopropane derivative. nih.govresearchgate.netnih.govchemrxiv.orgrsc.org Such systems are known to be highly reactive towards ring-opening reactions, often initiated by Lewis acids, due to the stabilization of a resulting zwitterionic intermediate. nih.gov The methoxymethyl group, while primarily a protecting group, can also influence the reactivity through steric hindrance and by modulating the electron density at the quaternary carbon.
Electronic and Steric Influence of Ethynyl and Methoxymethyl Groups
No specific research data is available for this compound.
Regioselectivity and Stereoselectivity in Complex Transformations
No specific research data is available for this compound.
Theoretical and Computational Investigations of 1 Ethynyl 1 Methoxymethyl Cyclopropane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to describing the arrangement of electrons and nuclei that dictates the geometry, stability, and reactivity of 1-Ethynyl-1-(methoxymethyl)cyclopropane (B6154925).
The electronic structure of substituted cyclopropanes is routinely investigated using a variety of computational methods. bohrium.comcardiff.ac.uk Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has proven to be a reliable and computationally efficient method for optimizing geometries and calculating energies of cyclopropane (B1198618) derivatives. nih.govnih.gov These methods are frequently paired with basis sets such as 6-31G* to provide a good balance between accuracy and computational cost. bohrium.comnih.gov
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are also employed for more rigorous calculations. cardiff.ac.uk Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can offer higher accuracy for electronic properties. For complex processes like reaction dynamics, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) are utilized, especially when dealing with diradical intermediates or transition states where single-reference methods may fail. bohrium.com These high-level calculations are crucial for validating the results obtained from more common DFT methods. superfri.orgresearchgate.net
Table 1: Representative Theoretical Methods for Studying Substituted Cyclopropanes
| Method Type | Common Examples | Typical Application |
| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97XD | Geometry Optimization, Energy Calculations, Vibrational Frequencies |
| Ab Initio (Hartree-Fock based) | MP2, CCSD(T) | High-Accuracy Energy Calculations, Benchmarking DFT results |
| Multireference Methods | CASSCF, CASPT2 | Studying Diradical Intermediates, Transition States, Excited States |
Molecular Orbital Theory and Frontier Orbital Analysis
The bonding in the cyclopropane ring is unique and often described by the Walsh model, which depicts the C-C sigma bonds as being constructed from sp² hybridized carbons, with significant p-character directed towards the center of the ring. bluffton.edubluffton.edu This model helps to explain the high reactivity and the ability of the cyclopropane ring to interact with adjacent π-systems. The substituents—ethynyl (B1212043) and methoxymethyl groups—significantly perturb the molecular orbitals (MOs) of the parent cyclopropane ring.
Frontier orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. jmaterenvironsci.com For this compound:
HOMO: The HOMO is expected to have significant contributions from the ethynyl group's π-system and the bent C-C bonds of the cyclopropane ring. This high-energy orbital indicates that the molecule will likely act as a nucleophile or electron donor in reactions.
LUMO: The LUMO is anticipated to be a π* orbital associated with the ethynyl group. Its energy and spatial distribution are key to understanding reactions with nucleophiles or its behavior as an electron acceptor.
The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability. Substituents that decrease this gap generally lead to a more reactive species. jmaterenvironsci.com
The cyclopropane ring is inherently strained due to its 60° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain, combined with torsional strain from eclipsed C-H bonds, results in a high ring strain energy (RSE), making the ring susceptible to opening. libretexts.org The RSE for the parent cyclopropane is approximately 27.5 kcal/mol.
Substituents can either increase or decrease the strain energy. smu.eduacs.org For this compound, computational methods can quantify the RSE using homodesmotic reactions, which are hypothetical reactions where the number and type of bonds are conserved, thus isolating the strain energy. acs.org
Conformational analysis of the methoxymethyl group is also crucial. The rotation around the C(cyclopropyl)-C(methoxymethyl) and C-O bonds will lead to different conformers with varying energies. Theoretical calculations can map the potential energy surface to identify the most stable conformers. chemistrysteps.comlumenlearning.com The preferred conformation will likely be one that minimizes steric hindrance between the methoxymethyl group, the ethynyl group, and the cyclopropane ring. Gauche and anti conformations are typically the most stable for such acyclic fragments. chemistrysteps.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is indispensable for mapping out the potential reaction pathways of this compound, particularly for reactions involving the opening of the strained ring. acs.orgnih.gov
The presence of an ethynyl group, which is electronically similar to a vinyl group, suggests that this compound could undergo thermal rearrangements analogous to the vinylcyclopropane-cyclopentene rearrangement. bohrium.comwikipedia.org Computational studies on such rearrangements typically reveal a diradical mechanism. nih.govwikipedia.org The process would likely initiate with the homolytic cleavage of one of the vicinal C-C bonds of the cyclopropane ring, as this is typically the weakest bond due to ring strain.
The cleavage would lead to a diradical intermediate. The fate of this intermediate determines the final product. Computational studies can trace the intrinsic reaction coordinate (IRC) from the transition state to connect it to the reactant and the intermediate, confirming the proposed pathway. beilstein-archives.org
Table 2: Hypothetical Energy Profile for a Ring-Opening Reaction
| Species | Relative Energy (kcal/mol) (Illustrative) | Description |
| Reactant | 0.0 | This compound |
| Transition State 1 (TS1) | +45.0 | C-C bond cleavage to form diradical |
| Diradical Intermediate | +35.0 | Open-chain diradical species |
| Transition State 2 (TS2) | +40.0 | Ring-closure/rearrangement of diradical |
| Product | -15.0 | Rearranged product (e.g., a cyclopentene (B43876) derivative) |
Characterization of Intermediates and Energy Profiles
A key strength of computational chemistry is the ability to locate and characterize transient species like transition states and intermediates. researchgate.netnih.gov For the ring-opening of this compound, calculations would focus on:
Transition State (TS) Geometry: The transition state for the initial C-C bond cleavage would be characterized by an elongated C-C bond. Vibrational frequency calculations are used to confirm a true transition state, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-archives.org
Diradical Intermediates: The resulting diradical intermediate would be a minimum on the potential energy surface. Its geometry, spin density distribution, and relative stability would be calculated. The presence of the ethynyl and methoxymethyl groups would influence the stability and subsequent reactions of this intermediate.
Through these detailed computational investigations, a comprehensive understanding of the chemical behavior of this compound at a molecular level can be achieved, guiding future experimental work and applications.
Catalytic Cycle Modeling for Metal-Catalyzed Transformations
Metal-catalyzed reactions involving strained rings and unsaturated groups are a cornerstone of modern organic synthesis. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping out the intricate steps of a catalytic cycle. For a hypothetical metal-catalyzed transformation of this compound, modeling would typically involve the following:
Reactant and Catalyst Complexation: The initial step involves the formation of a complex between the metal catalyst and the substrate. Calculations would determine the geometry and binding energy of this initial complex.
Transition State Analysis: The key steps of the catalytic cycle, such as oxidative addition, migratory insertion, or reductive elimination, proceed through high-energy transition states. Computational methods are used to locate these transition states and calculate their corresponding energy barriers (activation energies).
Intermediate Characterization: The catalytic cycle proceeds through various intermediate species. Modeling helps in identifying the structure and relative stability of these intermediates.
Product Release and Catalyst Regeneration: The final steps involve the release of the product and the regeneration of the active catalyst, completing the cycle.
A hypothetical energy profile for a metal-catalyzed reaction could be represented in a data table, showcasing the relative energies of the species involved.
Table 1: Hypothetical Relative Energies in a Catalytic Cycle
| Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants + Catalyst | 0.0 |
| 2 | Reactant-Catalyst Complex | -5.2 |
| 3 | Transition State 1 | +18.5 |
| 4 | Intermediate 1 | -10.3 |
| 5 | Transition State 2 | +22.1 |
| 6 | Intermediate 2 | -15.8 |
| 7 | Product-Catalyst Complex | -25.0 |
| 8 | Products + Catalyst | -20.0 |
Note: This data is illustrative and not based on actual calculations for this compound.
Prediction of Stereochemical Outcomes and Diastereoselectivity
Computational chemistry is a valuable tool for predicting the stereochemical outcomes of reactions. For molecules with stereocenters or prochiral faces, such as those that could be formed from this compound, understanding the factors that govern diastereoselectivity is crucial.
Theoretical models can be used to:
Analyze Transition State Geometries: The preferred stereochemical outcome is often determined by the relative energies of the diastereomeric transition states. A lower energy transition state leads to the major product.
Quantify Steric and Electronic Effects: By analyzing the structures of the transition states, one can identify the key steric clashes or favorable electronic interactions that lead to the observed selectivity.
For a hypothetical reaction leading to two diastereomers, the predicted selectivity can be quantified, as shown in the table below.
Table 2: Predicted Diastereoselectivity Based on Transition State Energies
| Transition State | Calculated Energy (Hartree) | Relative Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| TS-diastereomer A | -X.XXXXX1 | 0.0 | 95 |
| TS-diastereomer B | -X.XXXXX3 | 1.8 | 5 |
Note: This data is hypothetical and serves as an example of how computational results are presented.
Structure-Reactivity Relationship Studies Derived from Computational Data
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use computational data to build mathematical models that correlate a molecule's structure with its reactivity or physical properties. While specific QSAR studies on this compound are not available, a general approach can be described.
Such studies would involve:
Descriptor Calculation: A range of molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and topological indices) would be calculated for a series of related cyclopropane derivatives.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create a model that links these descriptors to an observed reactivity parameter (e.g., reaction rate or yield).
Model Validation: The predictive power of the model would be tested using internal and external validation techniques.
The resulting model would provide a mathematical equation that describes the structure-reactivity relationship, allowing for the prediction of reactivity for new, unsynthesized compounds.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
Advanced Spectroscopic and Chromatographic Methodologies in Structural Elucidation and Reaction Monitoring
High-Resolution Mass Spectrometry for Novel Product Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of novel products derived from "1-Ethynyl-1-(methoxymethyl)cyclopropane." By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of a molecule, which is crucial for distinguishing between isomers and identifying unknown reaction products. researchgate.netmdpi.com
Table 1: Predicted High-Resolution Mass Spectrometry Data for This compound (B6154925)
| Fragment Ion | Predicted m/z | Description |
| [C7H10O]+• | 110.0732 | Molecular Ion |
| [C6H7O]+ | 95.0497 | Loss of •CH3 |
| [C5H7]+ | 79.0548 | Loss of •CH2OCH3 |
| [C2H5O]+ | 45.0340 | Methoxymethyl cation |
Note: The predicted m/z values are based on theoretical exact masses.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts
For the structural elucidation of complex adducts formed from reactions of "this compound," one-dimensional NMR spectroscopy may not be sufficient to resolve all signals and establish connectivity. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous structure determination.
The predicted ¹H NMR spectrum of "this compound" would show distinct signals for the different proton environments. The cyclopropyl (B3062369) protons would appear in the upfield region, typically between 0.5 and 1.5 ppm. docbrown.info The methoxymethyl protons would consist of a singlet for the methyl group around 3.3 ppm and a singlet for the methylene (B1212753) group around 4.6 ppm. thieme-connect.de The ethynyl (B1212043) proton would resonate as a singlet around 2.0-3.0 ppm.
The predicted ¹³C NMR spectrum would also show characteristic chemical shifts. The cyclopropane (B1198618) carbons would appear at relatively low field, bohrium.comresearchgate.net while the methoxymethyl carbons would be found in the typical range for ethers. nih.gov The acetylenic carbons would have distinct chemical shifts, with the terminal carbon appearing at a lower field than the substituted carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH2 | 0.5 - 1.5 | 10 - 20 |
| Quaternary Cyclopropyl C | - | 20 - 30 |
| Ethynyl CH | 2.0 - 3.0 | 65 - 75 |
| Ethynyl C | - | 80 - 90 |
| OCH2 | ~4.6 | ~96 |
| OCH3 | ~3.3 | ~55 |
Note: These are predicted chemical shift ranges and can vary based on solvent and other factors.
In a COSY spectrum, cross-peaks would reveal the coupling between vicinal protons, for instance, within the cyclopropane ring. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which would be crucial for connecting the methoxymethyl group to the cyclopropane ring and the ethynyl group to the quaternary carbon of the cyclopropane.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Mixtures
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is a powerful tool for the analysis of functional groups and for monitoring the progress of reactions involving "this compound." nih.govsepscience.compageplace.deresearchgate.netwiley.com These techniques provide real-time information about the disappearance of reactants and the appearance of products by tracking characteristic vibrational frequencies. youtube.com
For "this compound," several key vibrational modes can be identified. The terminal alkyne C-H stretch would give a sharp and intense absorption in the IR spectrum around 3300 cm⁻¹. The C≡C stretch would appear around 2100 cm⁻¹, although it may be weak in the IR spectrum if the molecule has a high degree of symmetry. The cyclopropane ring breathing and deformation modes would be observed in the fingerprint region of the spectrum. The C-O-C stretching vibrations of the methoxymethyl ether would produce strong bands in the region of 1150-1050 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information. sepscience.com Non-polar bonds, such as the C≡C bond, often give rise to strong Raman signals. Therefore, the C≡C stretch would be more readily observed in the Raman spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Intensity |
| ≡C-H | Stretch | ~3300 | Strong | Medium |
| C≡C | Stretch | ~2100 | Weak-Medium | Strong |
| C-H (cyclopropane) | Stretch | ~3080 | Medium | Medium |
| Cyclopropane Ring | Breathing/Deformation | 1000-1200 | Medium | Medium |
| C-O-C | Asymmetric Stretch | ~1115 | Strong | Weak |
| C-O-C | Symmetric Stretch | ~1045 | Strong | Weak |
Note: These are approximate frequencies and can be influenced by the molecular environment.
By monitoring the intensity of these characteristic bands, one can follow the consumption of the starting material and the formation of new functional groups in the products during a chemical reaction.
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry and conformation of chiral molecules. nih.gov While "this compound" itself is achiral, many of its potential reaction products could be chiral. For instance, addition reactions across the ethynyl group or reactions involving the cyclopropane ring could generate one or more stereocenters.
To determine the absolute configuration of a chiral derivative, it is often necessary to introduce a heavy atom into the molecule, for example, by forming a derivative with a bromine- or iodine-containing reagent. rsc.org The resulting crystalline derivative can then be analyzed by X-ray diffraction. The diffraction pattern provides information about the arrangement of atoms in the crystal lattice, from which the precise bonding, bond angles, and torsional angles can be determined. The presence of the heavy atom allows for the determination of the absolute configuration through the anomalous dispersion effect. researchgate.net
For example, if a chiral derivative of "this compound" were synthesized and crystallized, X-ray crystallographic analysis would provide an unambiguous assignment of the R/S configuration at each stereocenter. rochester.eduresearchgate.net This information is crucial for understanding the stereoselectivity of a reaction and for the characterization of enantiopure compounds.
Synthetic Utility and Applications of 1 Ethynyl 1 Methoxymethyl Cyclopropane As a Versatile Building Block
Role in the Development of New Synthetic Transformations
The unique structural and electronic properties of 1-ethynyl-1-(methoxymethyl)cyclopropane (B6154925) make it an interesting substrate for the development of novel synthetic methodologies.
The terminal alkyne functionality is a versatile handle for a wide array of metal-catalyzed transformations. Transition metals such as palladium, copper, gold, and platinum can activate the alkyne towards various reactions.
Table 2: Plausible Metal-Catalyzed Transformations of this compound
| Reaction Type | Catalyst | Reactant | Potential Product Class |
| Sonogashira Coupling | Pd/Cu | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkynes |
| Click Chemistry (CuAAC) | Cu(I) | Azide (B81097) | 1,2,3-Triazoles |
| Enyne Cycloisomerization | Au(I), Pt(II) | - | Heterocyclic compounds |
| Hydroarylation | Various | Arene | Substituted styrenes |
| Carbonylative Cyclization | Co, Rh | Carbon Monoxide | Bicyclic ketones |
The presence of the cyclopropane (B1198618) ring in proximity to the reacting alkyne can lead to novel reaction pathways that are not accessible with simple terminal alkynes. The strain of the three-membered ring can be harnessed to drive tandem reactions, where an initial transformation at the alkyne is followed by a ring-opening or rearrangement of the cyclopropane. For instance, a metal-catalyzed cyclization could be followed by a strain-releasing rearrangement to afford complex polycyclic systems.
The rigid framework of the cyclopropane ring and the linear geometry of the ethynyl (B1212043) group create a well-defined spatial arrangement of the functional groups. This makes this compound an excellent model system for studying stereoelectronic effects in chemical reactions.
The Walsh orbitals of the cyclopropane ring can interact with the π-system of the alkyne, influencing its reactivity. This interaction can affect the acidity of the acetylenic proton and the electron density of the triple bond, thereby modulating its reactivity in various transformations. For example, the cyclopropyl (B3062369) group can stabilize an adjacent positive charge, which could influence the regioselectivity of electrophilic additions to the alkyne.
Furthermore, the methoxymethyl group, with its oxygen atom, can act as a coordinating group in metal-catalyzed reactions. This directing effect can control the stereochemical outcome of reactions at the neighboring alkyne or cyclopropane moieties. By systematically studying the reactivity of this compound and its derivatives, chemists can gain deeper insights into the fundamental principles that govern the interplay of strain, electronics, and steric effects in chemical transformations. This knowledge can then be applied to the rational design of new synthetic methods and the construction of novel molecular architectures.
Emerging Research Directions and Future Perspectives in 1 Ethynyl 1 Methoxymethyl Cyclopropane Chemistry
Sustainable and Green Chemistry Approaches to Synthesis
The synthesis of highly strained molecules such as cyclopropanes often relies on high-energy reagents and conditions. morressier.com Green chemistry principles aim to mitigate these issues by improving efficiency and reducing environmental impact. Electrosynthesis and flow chemistry are at the forefront of this movement, offering promising alternatives for the synthesis of 1-Ethynyl-1-(methoxymethyl)cyclopropane (B6154925).
Electrosynthesis: Electrochemical methods provide a powerful, reagent-free way to drive chemical reactions using electricity. nih.gov These techniques offer precise control over redox potentials, minimizing the need for external chemical oxidants or reductants and often leading to cleaner reaction profiles. nih.govresearchgate.net For cyclopropane (B1198618) derivatives, electrosynthesis has been successfully employed for both ring formation and subsequent functionalization. acs.org
Future research could focus on developing a direct electrochemical cyclopropanation to form the this compound core. More immediately, electrochemical methods could be used for its functionalization. Inspired by studies on arylcyclopropanes, anodic oxidation of a related aryl-substituted cyclopropane could generate a radical cation, leading to regioselective C-C bond cleavage and 1,3-difunctionalization. nih.govacs.org This opens a pathway to novel derivatives that are otherwise difficult to access.
Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in safety, scalability, and efficiency over traditional batch processes. spirochem.comresearchgate.net The excellent heat transfer in microreactors allows for the safe handling of highly exothermic or hazardous reactions, which is particularly relevant for strained ring chemistry. researchgate.netnoelresearchgroup.com Furthermore, flow systems can streamline multi-step sequences into a single, automated process, reducing manual handling and intermediate purification steps. noelresearchgroup.comresearchgate.net
A prospective flow synthesis of this compound could improve yield and safety. Moreover, subsequent hazardous modifications, such as reactions involving its terminal alkyne, could be performed more safely and efficiently in a continuous-flow setup. researchgate.net
Table 1: Comparison of Batch vs. Prospective Flow Synthesis for Cyclopropane Derivatives This interactive table illustrates the potential advantages of applying flow chemistry to the synthesis of functionalized cyclopropanes like this compound.
| Feature | Traditional Batch Synthesis | Prospective Flow Synthesis | Potential Benefit |
| Heat Transfer | Poor; risk of hotspots | Excellent | Improved safety, reduced side reactions researchgate.net |
| Scalability | Non-linear and challenging | Linear and straightforward | Easier transition from lab to production spirochem.com |
| Reaction Time | Hours to days | Seconds to minutes | Increased throughput |
| Safety | Handling of unstable intermediates | In-situ generation and consumption | Minimized risk of hazardous material accumulation noelresearchgroup.com |
| Reproducibility | Operator-dependent | Highly consistent | Improved product quality and reliability researchgate.net |
Integration with Automated Synthesis and High-Throughput Experimentation
The optimization of reaction conditions is a time-consuming, resource-intensive process. mdpi.com Automated synthesis platforms coupled with high-throughput experimentation (HTE) are revolutionizing this workflow by allowing hundreds of experiments to be run in parallel. nih.govyoutube.comyoutube.com These systems use robotic liquid handlers to set up reactions in microplates, enabling rapid screening of catalysts, solvents, bases, and other parameters to identify optimal conditions. nih.govnih.gov
For a molecule like this compound, HTE could be transformative. For instance, in developing a novel cross-coupling reaction involving the ethynyl (B1212043) group, an HTE platform could rapidly screen a large matrix of palladium catalysts, ligands, and bases to discover a combination that provides the highest yield and selectivity. nih.gov This data-rich approach not only accelerates discovery but also provides a deeper understanding of the reaction landscape. youtube.com The integration of HTE with automated analysis tools creates a powerful cycle of design, execution, and evaluation, dramatically shortening development timelines. nih.gov
Photoredox and Electrochemistry in Cyclopropane Functionalization
The unique electronic properties and inherent ring strain of cyclopropanes make them ideal substrates for radical-mediated functionalization. nih.gov Photoredox and electrochemical methods excel at generating radical intermediates under mild conditions, enabling novel transformations that are challenging with traditional methods. acs.orgrsc.org
Photoredox Catalysis: Visible-light photoredox catalysis uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer with organic substrates. This has been used for the cyclopropanation of alkenes and the functionalization of existing cyclopropane rings. researchgate.net For this compound, photoredox catalysis could enable a variety of transformations. For example, a photoredox-mediated addition of radical species across the alkyne could yield highly functionalized vinylcyclopropane (B126155) derivatives.
Electrochemistry: As mentioned, electrochemistry offers a powerful tool for functionalizing cyclopropanes. Recent studies have demonstrated the electro-oxidative 1,3-hydroxyfunctionalization and 1,3-dioxygenation of arylcyclopropanes. nih.govacs.org These reactions proceed via a radical cation intermediate formed at the anode, followed by C-C bond cleavage and nucleophilic attack. nih.gov While these specific protocols require an activating aryl group, future research could adapt these principles for non-activated systems or explore functionalization pathways that leverage the ethynyl and methoxymethyl groups of the target molecule. For example, electrochemical carboxylation with CO2 has been shown to proceed with simultaneous cleavage of C-F and C-C bonds in α-fluoroalkyl cyclopropanes, suggesting complex rearrangements are possible. rsc.org
Table 2: Emerging Functionalization Methods for Cyclopropane Scaffolds This interactive table summarizes modern catalytic methods that could be applied to functionalize this compound, based on successes with related structures.
| Method | Principle | Potential Application to Target Molecule | Reference |
| Photoredox Catalysis | Generation of radical intermediates using visible light and a photocatalyst. | Radical addition to the alkyne; C-H functionalization of the cyclopropane ring. | researchgate.net |
| Electrosynthesis | Anodic oxidation to form radical cations, leading to ring-opening. | 1,3-difunctionalization via C-C bond cleavage (if appropriately substituted). | nih.govacs.org |
| Transition Metal Catalysis | Oxidative addition and reductive elimination cycles. | Cross-coupling reactions at the ethynyl group; ring-opening isomerizations. | beilstein-journals.org |
Interdisciplinary Research at the Interface of Organic Synthesis and Other Fields
The unique three-dimensional structure and reactivity of the cyclopropane ring make it a valuable motif in medicinal chemistry and materials science. unl.ptrsc.org The presence of both a rigid cyclopropane core and a reactive alkyne handle in this compound makes it a particularly attractive scaffold for interdisciplinary applications.
In medicinal chemistry, cyclopropane rings are often used as bioisosteres for gem-dimethyl groups or alkenes, improving metabolic stability and binding affinity. unl.pt The alkyne group serves as a versatile handle for "click chemistry," allowing the molecule to be easily conjugated to biomolecules or probes. Future research will likely see this compound used as a starting point for creating libraries of novel bioactive molecules for drug discovery programs. nih.gov
In materials science, rigid, well-defined scaffolds are essential for creating novel polymers and functional materials. The ethynyl group can participate in polymerization reactions or be attached to surfaces and nanoparticles, making this compound a potential building block for advanced materials with unique electronic or physical properties.
Application of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to redefine how chemical reactions are discovered and optimized. mdpi.compreprints.org By training algorithms on vast datasets of known reactions, ML models can predict the outcome of a planned reaction, suggest optimal conditions, or even propose entirely new synthetic routes. nih.govbohrium.comneurips.ccresearchgate.net
For a complex, multifunctional molecule like this compound, predicting the chemoselectivity of a reaction can be challenging. An ML model could analyze the electronic and steric properties of the molecule to predict whether a reagent will react with the alkyne, the ether, or the cyclopropane ring. stanford.edu
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Ethynyl-1-(methoxymethyl)cyclopropane, and what key reaction conditions optimize yield?
- Methodology : The compound can be synthesized via functionalization of cyclopropane precursors. For example, 1-alkynyl-1-chlorocyclopropanes (similar to the target structure) undergo nucleophilic substitution to introduce the methoxymethyl group. Sodium methoxide (NaOMe) in methanol or ethanol at controlled temperatures (40–60°C) is effective for substitution while minimizing elimination by-products . AI-driven retrosynthesis tools, leveraging databases like Reaxys and Pistachio, can predict feasible routes by analyzing bond dissociation energies and steric effects .
Q. How does the cyclopropane ring's strain influence the compound's reactivity in nucleophilic addition or ring-opening reactions?
- Methodology : The strained cyclopropane ring (bond angles ~60°) increases susceptibility to ring-opening reactions. Electrophilic additions (e.g., with Br₂ or HBr in non-polar solvents like CCl₄) proceed rapidly due to relief of ring strain . Kinetic studies using NMR or FT-IR can track reaction progress, while computational tools (DFT calculations) model transition states to predict regioselectivity .
Advanced Research Questions
Q. What computational methods are recommended for modeling the conformational dynamics of this compound in solution?
- Methodology : Modified OPLS all-atom force fields, incorporating cyclopropane-specific bonded parameters (e.g., angle bending and torsional terms), improve accuracy in molecular dynamics (MD) simulations. Hybrid ensembles combining quantum mechanics (QM) and molecular mechanics (MM) data refine force field parameters to match experimental observables like NMR coupling constants . Software such as GROMACS or AMBER is recommended for simulating solvation effects in polar aprotic solvents (e.g., DMSO) .
Q. How can contradictions in spectroscopic data (e.g., NMR coupling constants) between experimental and computational models be resolved?
- Methodology : Iterative refinement using experimental X-ray crystallography (to resolve 3D structure) and DFT-optimized geometries helps reconcile discrepancies. For example, discrepancies in coupling constants may arise from incomplete force field parameterization. Cross-validation with variable-temperature NMR experiments and QM-derived Karplus equations enhances model accuracy .
Q. What strategies mitigate side reactions during the introduction of the ethynyl group in cyclopropane derivatives?
- Methodology : Protecting groups (e.g., triisopropylsilyl for ethynyl moieties) prevent unwanted additions during synthesis . Reaction conditions (e.g., low temperatures, inert atmosphere) and catalysts (Pd/Cu for Sonogashira couplings) improve selectivity. Monitoring by GC-MS or HPLC-MS identifies by-products (e.g., cyclopropene from elimination), enabling real-time optimization .
Q. In peptide backbone incorporation studies, how does this compound influence secondary structure stabilization?
- Methodology : Cyclopropane δ-amino acids enforce rigid torsional angles (~60°), stabilizing helical conformations in peptides. Circular dichroism (CD) and X-ray crystallography confirm helical persistence in δ-peptide tetramers. The ethynyl group may facilitate click chemistry for functionalization, while the methoxymethyl moiety enhances solubility in aqueous buffers .
Key Considerations for Researchers
- Stereochemical Control : The methoxymethyl group introduces chirality; asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensures enantiopurity .
- Toxicity Profiling : While not classified as hazardous, Ames tests and cytotoxicity assays (e.g., MTT on HEK293 cells) are advised for biological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
